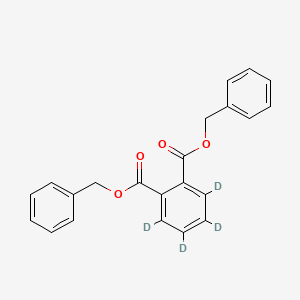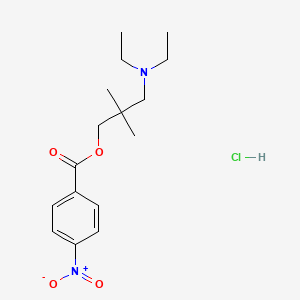
N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide
Übersicht
Beschreibung
“N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide”, also known as NNEI, is a synthetic cannabinoid . It features a naphthalene group joined to an indole carboxamide through the one position . The physiological or toxicological properties of this compound have not been fully evaluated .
Synthesis Analysis
NNEI and a similar compound, MN-18, were incubated in rat and human liver microsomes and hepatocytes to estimate kinetic parameters and identify potential metabolic pathways . Both NNEI and MN-18 were rapidly cleared by rat and human liver microsomes, and underwent a range of oxidative transformations during incubation with rat and human hepatocytes .Molecular Structure Analysis
The molecular formula of NNEI is C24H24N2O . It has a molecular weight of 356.5 g/mol . The InChIKey of NNEI is LKGPFICOQRIBQC-UHFFFAOYSA-N .Chemical Reactions Analysis
NNEI and MN-18 underwent a range of oxidative transformations during incubation with rat and human hepatocytes . NNEI underwent a greater number of biotransformations (20 NNEI metabolites versus 10 MN-18 metabolites) .Physical And Chemical Properties Analysis
NNEI has a molecular weight of 356.5 g/mol, and its exact mass and monoisotopic mass are 356.188863393 g/mol . It has a topological polar surface area of 34 Ų . The compound has 6 rotatable bonds .Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
- N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide, also referred to as NNEI, has been studied for its pharmacokinetic profiles. Research indicates that both NNEI and its related compound MN-18 undergo various oxidative transformations when incubated with rat and human hepatocytes. These transformations help in understanding the potential metabolic pathways of NNEI. In vivo studies in rats revealed rapid clearance and multiple biotransformations, highlighting distinct pharmacokinetic profiles between NNEI and similar compounds (Kevin et al., 2018).
Forensic Toxicology
- NNEI has been identified in forensic toxicology studies. It was detected in various segments of a hair sample in a fatal poisoning case, suggesting its strong adherence to hair and resistance to washings. This finding is significant for forensic analysis, especially in cases of suspected synthetic cannabinoid abuse (Saito et al., 2014).
Bioactivation and Cannabinoid Receptor Ligands
- Studies have shown that compounds like JWH-175, which are structurally similar to NNEI, can be bioactivated to form more potent cannabinoids such as JWH-018. This bioactivation process and the resulting pharmacodynamic and pharmacokinetic properties are crucial for understanding the potential effects and risks of such synthetic cannabinoids (Tirri et al., 2022).
Photophysical Studies
- Indole derivatives, closely related to NNEI, have been explored for their photophysical properties. These studies are important for developing fluorescent probes and understanding the interaction of such compounds with various elements, like fluoride ions (Pereira et al., 2010).
Wirkmechanismus
Target of Action
N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide, also known as N-naphthalen-2-yl-1-pentylindole-3-carboxamide, is a synthetic cannabinoid . Synthetic cannabinoids are a class of molecules that bind to the same receptors to which cannabinoids (THC and CBD) in cannabis plants attach . They are often marketed as designer drugs or legal highs .
Mode of Action
Like other synthetic cannabinoids, it is likely to bind to the cannabinoid receptors cb1 and cb2 . These receptors are part of the endocannabinoid system, which plays a role in a variety of physiological processes including pain sensation, mood, and memory .
Biochemical Pathways
Synthetic cannabinoids are known to affect the endocannabinoid system, which is involved in a wide range of physiological processes .
Pharmacokinetics
Synthetic cannabinoids are generally lipophilic, which allows them to cross the blood-brain barrier and exert their psychoactive effects .
Result of Action
Synthetic cannabinoids can have potent effects, and their use has been associated with serious health risks, including acute deaths caused by overdoses .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, synthetic cannabinoids can be detected in hair, even after a single immersion in aqueous solutions, followed by washings . This suggests that the external environment can play a role in the absorption and retention of these compounds.
Zukünftige Richtungen
As synthetic cannabinoids like NNEI continue to be detected in recreationally used and abused products, more research is needed to fully understand their pharmacokinetic profiles, physiological effects, and potential hazards . This will help in the forensic identification of NNEI intake and contribute to the development of safety guidelines .
Eigenschaften
IUPAC Name |
N-naphthalen-2-yl-1-pentylindole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O/c1-2-3-8-15-26-17-22(21-11-6-7-12-23(21)26)24(27)25-20-14-13-18-9-4-5-10-19(18)16-20/h4-7,9-14,16-17H,2-3,8,15H2,1H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGPFICOQRIBQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901043052 | |
| Record name | NNEI 2'-Naphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901043052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1338925-12-4 | |
| Record name | N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1338925-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NNEI 2'-Naphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901043052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-N-Carboxylic Acid 1-beta-D-Glucuronide-[4-(methyl)phenyl]carbamate Ester Doxorubicin](/img/structure/B568788.png)







![2,2'-[4-(2-Methylpropoxy)-1,3-phenylene]bis[4-methyl-5-thiazolecarboxylic Acid](/img/structure/B568800.png)


